molecular formula C15H16BrNO B2853641 {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1095098-16-0

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2853641
CAS No.: 1095098-16-0
M. Wt: 306.203
InChI Key: MRAVFDPXTDKUSM-UHFFFAOYSA-N
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Description

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C15H16BrNO. It is a brominated aromatic amine, which features a bromine atom, a methylphenoxy group, and a methylamine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl chloride to yield 4-bromo-2-(4-methylphenoxy)benzyl bromide. Finally, the benzyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is unique due to the combination of its brominated aromatic ring, phenoxy group, and methylamine group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-3-7-14(8-4-11)18-15-9-13(16)6-5-12(15)10-17-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAVFDPXTDKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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